molecular formula C17H26N4 B14136124 1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine CAS No. 89007-81-8

1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine

Cat. No.: B14136124
CAS No.: 89007-81-8
M. Wt: 286.4 g/mol
InChI Key: KUENZUDUIJISTH-UHFFFAOYSA-N
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Description

1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indazole ring . The azepane ring can be introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a halogenated precursor of the indazole compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups, leading to a diverse range of derivatives .

Scientific Research Applications

1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The indazole core can interact with various enzymes and receptors, modulating their activity. The azepane ring can enhance the compound’s binding affinity and selectivity for these targets. This dual interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

  • 1-[3-(Azepan-1-yl)propyl]-1H-indazol-3-amine
  • 1-[3-(Piperidin-1-yl)butyl]-1H-indazol-3-amine
  • 1-[3-(Morpholin-1-yl)butyl]-1H-indazol-3-amine

Comparison: Compared to similar compounds, 1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine is unique due to the presence of the azepane ring, which provides distinct chemical and biological properties. The larger ring size of the azepane compared to piperidine or morpholine can influence the compound’s conformational flexibility and binding interactions, potentially leading to different biological activities and applications .

Properties

CAS No.

89007-81-8

Molecular Formula

C17H26N4

Molecular Weight

286.4 g/mol

IUPAC Name

1-[3-(azepan-1-yl)butyl]indazol-3-amine

InChI

InChI=1S/C17H26N4/c1-14(20-11-6-2-3-7-12-20)10-13-21-16-9-5-4-8-15(16)17(18)19-21/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3,(H2,18,19)

InChI Key

KUENZUDUIJISTH-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C2=CC=CC=C2C(=N1)N)N3CCCCCC3

Origin of Product

United States

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